molecular formula C10H11Cl2F3N2O B2902062 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride CAS No. 1170019-65-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride

Cat. No.: B2902062
CAS No.: 1170019-65-4
M. Wt: 303.11
InChI Key: DCUFCYLZYJMZKY-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced metabolic stability and bioavailability in pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline.

    Acylation: This aniline derivative undergoes acylation with chloroacetyl chloride to form N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloroacetamide.

    Amination: The chloroacetamide is then treated with methylamine to yield N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations to improve yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production. Solvent selection, temperature control, and purification steps are critical to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Conversion to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetic acid.

    Reduction: Formation of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)ethanol.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate pathways involved in inflammation, pain, or other biological processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylamino)acetamide hydrochloride
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(dimethylamino)acetamide hydrochloride
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propionamide hydrochloride

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride stands out due to its specific combination of chloro and trifluoromethyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and specific biological interactions.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O.ClH/c1-15-5-9(17)16-6-2-3-8(11)7(4-6)10(12,13)14;/h2-4,15H,5H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFCYLZYJMZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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